4-Vinylbiphenyl

Description

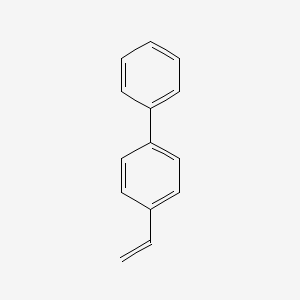

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBWAWNLGGMZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-08-0 | |

| Record name | Poly(4-vinylbiphenyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50178066 | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-89-2 | |

| Record name | 4-Ethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 4-vinyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Vinylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ3RBG4N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Vinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-vinylbiphenyl, a versatile building block in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a polymerizable vinyl group and a modifiable biphenyl scaffold, makes it a valuable precursor for a wide range of applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | [1][2] |

| Molecular Weight | 180.25 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 119-121 °C | [2][3] |

| Boiling Point | ~301.7 °C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in various organic solvents. |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the most common and effective methods being the Wittig reaction, Suzuki-Miyaura coupling, Heck reaction, and Grignard reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of this compound synthesis, this typically involves the reaction of 4-biphenylcarboxaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane.

Reaction Mechanism:

The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[5][7]

Figure 1: General mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.

-

Reaction with Aldehyde: Dissolve 4-biphenylcarboxaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the freshly prepared ylide solution at 0 °C.

-

Reaction Progression and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[8]

| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |

| 4-Biphenylcarboxaldehyde | 1.0 eq | Starting material |

| Methyltriphenylphosphonium bromide | 1.1 - 1.5 eq | Ylide precursor |

| n-Butyllithium | 1.1 - 1.5 eq | Base for ylide generation |

| Anhydrous THF | - | Solvent |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10][11][12][13] For the synthesis of this compound, this can be achieved by coupling a 4-halobiphenyl (e.g., 4-iodobiphenyl or 4-bromobiphenyl) with a vinylboron species, such as potassium vinyltrifluoroborate.[9][10][11][13]

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-iodobiphenyl, potassium vinyltrifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand), and a base (e.g., cesium carbonate or potassium carbonate).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of THF and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |

| 4-Iodobiphenyl | 1.0 eq | Starting material |

| Potassium vinyltrifluoroborate | 1.2 - 1.5 eq | Vinyl group source |

| Palladium Catalyst (e.g., PdCl₂(dppf)) | 1-5 mol% | Catalyst |

| Base (e.g., Cs₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid derivative |

| THF/Water | - | Solvent system |

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[14][15][16][17] this compound can be synthesized via the Heck reaction between a 4-halobiphenyl and ethylene gas or a protected vinyl equivalent.

Reaction Mechanism:

The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst.[16]

Figure 3: Catalytic cycle of the Heck reaction for this compound synthesis.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, combine 4-bromobiphenyl, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

-

Solvent and Alkene Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF). Pressurize the vessel with ethylene gas.

-

Reaction: Heat the mixture with stirring. Monitor the reaction progress by GC.

-

Workup and Purification: After completion, cool the vessel, vent the ethylene, and filter the reaction mixture. Add water to the filtrate and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |

| 4-Bromobiphenyl | 1.0 eq | Starting material |

| Ethylene | Excess (pressure) | Vinyl group source |

| Palladium(II) acetate | 1-5 mol% | Catalyst precursor |

| Triphenylphosphine | 2-10 mol% | Ligand |

| Triethylamine | 1.5 - 2.0 eq | Base |

| DMF | - | Solvent |

Grignard Reaction

The Grignard reaction provides another route to this compound, typically involving the reaction of a biphenyl Grignard reagent with a vinyl halide.[18][19]

Reaction Mechanism:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the vinyl halide in a coupling reaction, often catalyzed by a transition metal salt.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous THF under an inert atmosphere.[19]

-

Coupling Reaction: In a separate flask, add a catalytic amount of a transition metal salt (e.g., iron(III) chloride) to a solution of vinyl bromide in anhydrous THF. Cool this solution and slowly add the freshly prepared 4-phenylmagnesium bromide solution.

-

Reaction Progression and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.

| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |

| 4-Bromobiphenyl | 1.0 eq | Grignard precursor |

| Magnesium turnings | 1.1 - 1.2 eq | To form Grignard reagent |

| Vinyl bromide | 1.0 - 1.2 eq | Vinyl group source |

| Iron(III) chloride | Catalytic amount | Catalyst |

| Anhydrous THF | - | Solvent |

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

References

- 1. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]

- 3. This compound 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]

- 4. This compound | 2350-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 13. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pure.rug.nl [pure.rug.nl]

- 16. Heck Reaction [organic-chemistry.org]

- 17. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of 4-Vinylbiphenyl (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of 4-Vinylbiphenyl using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic characteristics of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.65 - 7.55 | m | - | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') |

| 7.48 - 7.40 | m | - | 2H | Aromatic Protons (H-3', H-5') |

| 7.38 - 7.32 | m | - | 1H | Aromatic Proton (H-4') |

| 6.75 | dd | 17.6, 10.9 | 1H | Vinyl Proton (-CH=) |

| 5.80 | d | 17.6 | 1H | Vinyl Proton (=CH₂, trans) |

| 5.28 | d | 10.9 | 1H | Vinyl Proton (=CH₂, cis) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ, ppm) | Assignment (Predicted) |

| 140.9 | Quaternary Aromatic Carbon (C-1') |

| 140.6 | Quaternary Aromatic Carbon (C-4) |

| 136.9 | Quaternary Aromatic Carbon (C-1) |

| 136.4 | Vinyl Carbon (-CH=) |

| 128.8 | Aromatic CH (C-3', C-5') |

| 127.6 | Aromatic CH (C-2, C-6) |

| 127.4 | Aromatic CH (C-4') |

| 127.0 | Aromatic CH (C-2', C-6') |

| 126.5 | Aromatic CH (C-3, C-5) |

| 114.4 | Vinyl Carbon (=CH₂) |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| 1628 | C=C Stretch | Vinyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 990, 910 | C-H Bend (Out-of-Plane) | Monosubstituted Vinyl |

| 840 | C-H Bend (Out-of-Plane) | 1,4-Disubstituted Benzene |

| 760, 695 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene |

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 179 | [M-H]⁺ |

| 178 | [M-2H]⁺ |

| 152 | [M-C₂H₄]⁺ (Loss of ethylene) |

Experimental Workflows and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Assign peaks based on chemical shifts, coupling constants, and integration values.

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[1]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Correlate the observed absorption bands with specific functional group vibrations.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

GC Conditions (if applicable):

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC) if using GC-MS.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺).

-

Identify major fragment ions and propose fragmentation pathways. The analysis often involves observing the loss of stable neutral molecules or radicals.[2]

References

Solubility Profile of 4-Vinylbiphenyl in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Vinylbiphenyl, a key intermediate in various organic syntheses and polymer applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining the exact solubility in a laboratory setting.

Qualitative Solubility Data

This compound is a solid crystalline substance at room temperature. Its solubility is largely dictated by the principle of "like dissolves like," where non-polar to moderately polar organic solvents are most effective at dissolving this aromatic hydrocarbon. Based on available data, the qualitative solubility of this compound in common organic solvents is summarized below.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | High | Insoluble[1][2] |

| Ethanol | C₂H₅OH | High | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[1] |

| Benzene | C₆H₆ | Low | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble[3] |

| Chloroform (CHCl₃) | CHCl₃ | Moderate | Soluble[3] |

| Toluene | C₇H₈ | Low | Soluble[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method, a variation of the widely used shake-flask method, is recommended. This protocol is designed to be robust and reproducible for determining the solubility of a solid compound like this compound in various organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator

-

Vortex mixer or shaker

-

Syringe filters (Teflon®, 0.2 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a fume hood and allow the solvent to evaporate. Gentle heating in a vacuum oven can be used to expedite this process, ensuring the temperature is kept well below the boiling point of this compound to prevent loss of the solute.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the evaporation dish with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

-

Experimental Workflow:

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Disclaimer: The user initially provided CAS number 2350-89-2, which corresponds to 4-Vinylbiphenyl. However, the detailed requirements for an in-depth technical guide, including signaling pathways and targeting an audience of researchers and drug development professionals, strongly indicate that the compound of interest is the well-studied and highly toxic molecule, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), with CAS number 1746-01-6. This guide will focus on TCDD.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a compound of significant interest in toxicology and drug development due to its potent biological effects.

Physical and Chemical Properties of TCDD

TCDD is a colorless, odorless crystalline solid at room temperature. It is a highly stable compound, a property that contributes to its persistence in the environment.[1] Its lipophilicity and very low aqueous solubility are key factors in its bioaccumulation.[1]

Table 1: Physical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₄O₂ |

| Molecular Weight | 322.0 g/mol |

| Melting Point | 305-306 °C |

| Boiling Point | Decomposes above 500 °C[2] |

| Water Solubility | 2 x 10⁻⁷ g/L at 25°C |

| Vapor Pressure | 1.50 x 10⁻⁹ mm Hg at 25°C |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.8 |

Table 2: Chemical Reactivity and Stability of TCDD

| Property | Description |

| Thermal Stability | Begins to decompose at 500 °C, with virtually complete decomposition occurring within 21 seconds at 800 °C.[2] |

| Photostability | Decomposes under the influence of UV light, which produces chlorine.[2] |

| Chemical Stability | Extremely stable chemically.[1] |

| Reactivity | Undergoes catalytic perchlorination. When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2] |

Biological Activity and Signaling Pathway

TCDD exerts its potent biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4] The binding of TCDD to AhR initiates a cascade of events leading to changes in gene expression that are responsible for its toxic and carcinogenic effects.[3][5] TCDD is not directly mutagenic or genotoxic but acts as a potent cancer promoter.[3]

References

Theoretical and Computational Insights into 4-Vinylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbiphenyl (4VBP) is a significant monomer in the synthesis of advanced polymers and a key building block in the development of novel organic materials and potential pharmaceutical agents.[1] Its unique molecular structure, featuring a biphenyl core and a reactive vinyl group, imparts desirable properties such as high thermal stability and specific optoelectronic characteristics to the resulting materials. Understanding the fundamental geometric, electronic, and vibrational properties of the 4VBP monomer is crucial for predicting its reactivity, designing new materials, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound, presenting expected quantitative data and detailed protocols to facilitate further research and development. While direct computational studies on this compound are not extensively available in the public domain, this guide draws upon established computational chemistry principles and data from studies on structurally related molecules, such as biphenyl and styrene, to provide a robust predictive framework.

Introduction

This compound, also known as p-phenylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₂.[2] Its structure consists of a biphenyl moiety substituted with a vinyl group at the 4-position. This bifunctionality allows for a wide range of chemical modifications, making it a versatile precursor in polymer chemistry and organic synthesis.[1] The biphenyl unit contributes to the rigidity and thermal stability of polymers, while the vinyl group provides a reactive site for polymerization and other addition reactions.

Computational modeling offers a powerful and cost-effective approach to investigate the intrinsic properties of molecules like this compound at the atomic level. Techniques such as Density Functional Theory (DFT) can provide valuable insights into its optimized geometry, electronic structure, and vibrational modes, which are often challenging to determine experimentally with high precision. This guide outlines the standard computational workflows and expected outcomes for the theoretical characterization of this compound.

Computational Methodology

The theoretical investigation of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization.

Experimental Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is generated using molecular building software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is commonly employed, providing a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

-

-

Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

References

Health and Safety Considerations for Handling 4-Vinylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 4-Vinylbiphenyl (also known as 4-phenylstyrene). Due to its chemical properties and potential hazards, a thorough understanding and implementation of safety protocols are imperative for all personnel working with this compound. This document summarizes key data from safety data sheets (SDS) and outlines general best practices for laboratory safety.

Physicochemical and Hazard Profile

This compound is a solid organic compound with specific properties that necessitate careful handling.[1] A summary of its key physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Cream solid[1] |

| Molecular Formula | C14H12[1] |

| Molecular Weight | 180.25 g/mol [1] |

| Melting Point | 115 - 116 °C / 239 - 240.8 °F[1] |

| Boiling Point | No information available[1] |

| Flash Point | No information available[1] |

| Solubility | No information available[1] |

| Stability | Moisture sensitive[1] |

The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is harmful if swallowed.[2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | Harmful if swallowed.[2] |

| Skin irritation | Causes skin irritation.[2][3] |

| Eye irritation | Causes serious eye irritation.[2][3] |

| Specific target organ toxicity — single exposure | May cause respiratory irritation.[2][3] |

| Hazardous to the aquatic environment, long-term hazard | May cause long lasting harmful effects to aquatic life.[4] |

Health and Safety Recommendations

Given the identified hazards, strict adherence to safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the essential personal protective equipment required when working with this compound.

Caption: Essential PPE for handling this compound.

Safe Handling and Storage

To minimize exposure and ensure stability, the following handling and storage procedures should be followed:

-

Handling :

-

Storage :

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following decision tree outlines the initial first-aid steps to be taken upon exposure to this compound.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Vinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is an aromatic vinyl monomer that serves as a crucial building block in the synthesis of advanced polymers. Its unique structure, featuring a biphenyl group attached to a vinyl moiety, imparts exceptional thermal stability, high glass transition temperatures (Tg), and desirable mechanical properties to its corresponding polymers.[1] These characteristics make poly(this compound) (PVBP) and its copolymers highly valuable in applications demanding robust materials, such as in aerospace, electronics, and specialty coatings. Understanding the thermal stability and decomposition behavior of the this compound monomer is paramount for ensuring safe handling, optimizing polymerization processes, and predicting the service life of the resulting polymeric materials.

This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability under thermal stress and its decomposition pathways. The information is presented through a combination of tabulated data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development who may utilize polymers derived from this monomer.

Thermal Properties of this compound

Currently, there is limited publicly available data specifically detailing the thermal decomposition of the this compound monomer through techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). The focus of existing research has been primarily on the thermal characteristics of its polymer, poly(this compound). However, based on the properties of similar aromatic vinyl monomers and the known stability of the biphenyl structure, it can be inferred that this compound possesses a relatively high thermal stability.

General physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 4-Phenylstyrene, p-Phenylstyrene | [2] |

| CAS Number | 2350-89-2 | [2] |

| Molecular Formula | C₁₄H₁₂ | [2] |

| Molecular Weight | 180.25 g/mol | [2] |

| Melting Point | 119-121 °C | [2] |

| Boiling Point | 301.7 ± 12.0 °C at 760 mmHg |

Thermal Properties of Poly(this compound)

The thermal stability of the polymer provides valuable insights into the inherent stability of the monomer unit. Poly(this compound) exhibits a high glass transition temperature, indicating significant chain stiffness and strong intermolecular interactions conferred by the bulky biphenyl side groups.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 138 °C (for Mw ~115,000) | |

| Decomposition Temperature | Data not readily available in search results |

The thermal decomposition of polymers derived from vinyl monomers often proceeds via radical mechanisms, including chain scission and monomer reversion. For poly(this compound), it is anticipated that the primary decomposition products would include the this compound monomer, along with other aromatic fragments.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Objective: To determine the onset and maximum decomposition temperatures of this compound.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for evolved gas analysis.[3]

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from the initial temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature. If using TGA-MS or TGA-FTIR, the evolved gases are simultaneously analyzed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative thermogravimetric, DTG, curve). The evolved gas analysis helps identify the decomposition products.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program:

-

The sample is first cooled to a low temperature (e.g., 0 °C) to ensure a consistent starting thermal history.

-

The sample is then heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature.

-

The sample is then cooled back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to observe the behavior of the material after a controlled thermal history.

-

-

Data Collection: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that could indicate decomposition or polymerization. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to identify the chemical composition of non-volatile materials. The sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the decomposition products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.[1][4][5][6]

Methodology:

-

Sample Preparation: A very small amount of this compound (microgram to milligram range) is placed in a pyrolysis sample tube or cup.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-900 °C) in the pyrolyzer, which is directly connected to the GC injector. The heating is performed in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. The components are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is used to elute the separated components over time.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a spectral library (e.g., NIST). The resulting chromatogram provides a "fingerprint" of the decomposition products.

Decomposition Pathway of this compound

Caption: Proposed free-radical decomposition pathway for this compound.

At elevated temperatures, the weaker bonds in the this compound molecule, likely the C-H bonds on the vinyl group or the C-C bond connecting the vinyl group to the biphenyl ring, can undergo homolytic cleavage to form free radicals. These radicals can then participate in a variety of reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other monomer molecules, leading to the formation of stable molecules and new radical species.

-

Polymerization: The vinyl radicals can initiate a chain-growth polymerization process, forming low molecular weight oligomers and polymers.

-

Fragmentation: The biphenyl radical or other intermediate radicals can undergo further fragmentation, leading to the formation of smaller, more volatile compounds such as styrene and biphenyl.

Experimental Workflow

A logical workflow for the comprehensive thermal analysis of this compound is depicted below.

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

References

The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Vinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer and a key building block in organic synthesis and materials science. Its unique structure, featuring a reactive vinyl group appended to a biphenyl moiety, imparts a distinct reactivity profile that makes it a valuable component in the development of advanced polymers and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, covering its behavior in polymerization and various addition reactions. The electronic influence of the biphenyl group is discussed in relation to its impact on the vinyl group's reactivity. Detailed experimental protocols for key transformations, quantitative data for reactivity comparison, and visual diagrams of reaction pathways and workflows are presented to serve as a practical resource for researchers in drug development and materials science.

Introduction

The reactivity of the vinyl group in this compound is of significant interest due to its role in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical or electrical properties.[1] The biphenyl unit introduces rigidity and hydrophobicity into the polymer backbone, while the vinyl group provides a site for polymerization and a handle for a variety of chemical modifications. Understanding the reactivity of this vinyl group is crucial for designing and controlling these transformations to achieve desired material properties and molecular structures. This guide will delve into the core aspects of this compound's vinyl group reactivity, providing both theoretical understanding and practical experimental guidance.

Electronic Effects of the Biphenyl Group on Vinyl Reactivity

The reactivity of the vinyl group in this compound is significantly influenced by the electronic properties of the biphenyl substituent. The biphenyl group, acting as a substituent on the styrene core, is generally considered to be weakly electron-donating through resonance. This can be quantified by the Hammett substituent constant (σ). For the unsubstituted phenyl group (-C₆H₅), the Hammett constants are σₚ = 0.01 and σₘ = 0.06, indicating a very weak electronic effect.[2][3] The extended conjugation provided by the second phenyl ring in the biphenyl moiety is expected to have a similarly modest, yet discernible, impact on the electron density of the vinyl group. This slight increase in electron density on the vinyl double bond can affect the rates and mechanisms of both polymerization and addition reactions compared to unsubstituted styrene.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with high glass transition temperatures and improved solvent resistance.[1] It can undergo polymerization via various mechanisms, including free-radical and anionic polymerization.

Free-Radical Polymerization

Table 1: Polymerization Data for this compound and Related Monomers

| Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) | Reference |

| Poly(this compound) | Anionic | 30,000 g/mol | 1.4 | 135 °C | [4] |

| Poly(4-bromo-4'-vinylbiphenyl) | Free-Radical | Varies | Varies | Not specified | [5] |

Anionic Polymerization

This compound can also be polymerized via anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4] This "living" polymerization technique is particularly useful for creating block copolymers.

This protocol is a general representation of an anionic polymerization procedure.

Materials:

-

This compound (purified by sublimation or recrystallization)

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous methanol

Procedure:

-

Under a high-purity argon atmosphere, a flame-dried glass reactor equipped with a magnetic stir bar is charged with anhydrous THF.

-

The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of this compound in anhydrous THF is added to the reactor.

-

The initiator, sec-butyllithium, is added dropwise via syringe until a faint persistent color is observed, indicating the titration of impurities. An additional amount of initiator is then added to start the polymerization.

-

The polymerization is allowed to proceed at -78 °C for a specified time.

-

The living polymer is terminated by the addition of a small amount of anhydrous methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.[4][6]

Visualization of Anionic Polymerization Workflow

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Vinylbiphenyl

These application notes provide a comprehensive overview of the primary techniques for the polymerization of 4-vinylbiphenyl (4VBP), a monomer valued for producing polymers with high thermal stability and desirable optical properties.[1] The protocols are designed for researchers, scientists, and professionals in drug development and material science, offering detailed methodologies for various polymerization strategies.

Introduction to this compound Polymerization

This compound, also known as p-phenylstyrene, is a vinyl monomer featuring a biphenyl group attached to the styrene backbone.[1] This structure imparts rigidity and hydrophobicity to the resulting polymer, poly(this compound), leading to a high glass transition temperature (Tg) and enhanced solvent resistance.[1][2] These properties make it a valuable material for applications in advanced electronics, specialized coatings, and as a precursor for functionalized polymers in drug delivery systems.[1][3]

Key polymerization methods for 4VBP include:

-

Free Radical Polymerization: A versatile and widely used method.[3]

-

Controlled/Living Radical Polymerization: Techniques like ATRP and RAFT that offer precise control over molecular weight and architecture.[4][5]

-

Anionic Polymerization: A "living" polymerization method that produces polymers with narrow molecular weight distributions.[6][7]

Polymerization Techniques and Protocols

Free Radical Polymerization (FRP)

Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps.[8][9] It is a robust method for synthesizing high molecular weight polymers. The reaction is typically initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN).[3]

This protocol is adapted from procedures for similar vinyl monomers.[3][10]

Materials:

-

Monomer: this compound (4VBP)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Solvent: Anhydrous toluene or Tetrahydrofuran (THF)

-

Precipitating Solvent: Methanol

-

Inert Gas: High-purity nitrogen or argon

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Vacuum/inert gas manifold (Schlenk line)

-

Oil bath with temperature controller

-

Standard laboratory glassware

Procedure:

-

Preparation: In a dry Schlenk flask, combine this compound (e.g., 1.0 g, 5.55 mmol) and AIBN (e.g., 9.1 mg, 0.055 mmol, for a monomer-to-initiator ratio of 100:1).

-

Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.[3]

-

Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3][10]

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Stir the mixture vigorously for the desired reaction time (e.g., 24 hours).[3][10]

-

Termination: To quench the reaction, cool the flask rapidly by immersing it in an ice bath and exposing it to air.[3]

-

Purification:

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 200 mL) with stirring.[3]

-

Collect the white precipitate by filtration.

-

To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol. Repeat this step two more times.[3]

-

Dry the final polymer product under vacuum at 40-50°C to a constant weight.[3]

-

Caption: Workflow for Free Radical Polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/living radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based.[11]

This protocol is based on established ATRP procedures for styrene.

Materials:

-

Monomer: this compound (4VBP), passed through basic alumina to remove inhibitors.

-

Initiator: Ethyl 2-bromoisobutyrate (EBiB)

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent: Anisole or Toluene (anhydrous)

-

Inhibitor Remover: Basic alumina

-

Precipitating Solvent: Methanol

-

Inert Gas: High-purity nitrogen or argon

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Schlenk line

-

Syringes (degassed)

-

Oil bath with temperature controller

Procedure:

-

Preparation: Add CuBr (e.g., 13.4 mg, 0.093 mmol) and a stir bar to a dry Schlenk flask. Seal with a rubber septum and deoxygenate with three vacuum/argon cycles.

-

Reaction Mixture: In a separate flask, prepare a solution of 4VBP (e.g., 2.0 g, 11.1 mmol) and anisole (2.0 mL). Bubble argon through the solution for 30 minutes to deoxygenate.

-

Component Addition: Using degassed syringes, add the deoxygenated 4VBP/anisole solution to the Schlenk flask containing CuBr. Then add PMDETA (19.5 µL, 0.093 mmol).

-

Initiation: Place the flask in a preheated oil bath at 90°C. Once the temperature has stabilized, add the initiator, EBiB (13.7 µL, 0.093 mmol), via syringe to start the polymerization.

-

Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 6-12 hours). Samples can be taken periodically to monitor conversion and molecular weight growth.

-

Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. This oxidizes the copper catalyst, turning the solution green/blue.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.

Caption: The reversible activation/deactivation cycle in ATRP.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is another powerful controlled radical polymerization technique that utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[12] This process allows for excellent control over molecular weight and results in polymers with very low dispersity.

This protocol is adapted from general RAFT procedures and those for similar monomers.[10][13]

Materials:

-

Monomer: this compound (4VBP), inhibitor removed.

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

RAFT Agent (CTA): e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP).[10][13]

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

-

Precipitating Solvent: Methanol or Hexanes

-

Inert Gas: High-purity nitrogen or argon

Equipment:

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Schlenk line

-

Syringes (degassed)

-

Oil bath with temperature controller

Procedure:

-

Preparation: In a Schlenk tube, combine 4VBP (e.g., 500 mg, 2.77 mmol), the RAFT agent DMP (e.g., 10.2 mg, 0.0277 mmol for [M]/[CTA]=100), and AIBN (e.g., 0.45 mg, 0.00277 mmol for [CTA]/[I]=10).

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.8 mL) to achieve a desired monomer concentration (e.g., 1 M).

-

Degassing: Perform three freeze-pump-thaw cycles on the sealed reaction tube to remove all oxygen.[10]

-

Polymerization: Place the tube in a preheated oil bath at 70°C and stir for the specified duration (e.g., 12-24 hours).[10]

-

Termination: Stop the polymerization by immersing the tube in liquid nitrogen or an ice bath and exposing it to air.[10]

-

Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold hexanes or methanol.[10] Collect the polymer by filtration, redissolve in THF, and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

References

- 1. nbinno.com [nbinno.com]

- 2. 聚(4-乙烯基联苯) average Mw ~115,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. polymersource.ca [polymersource.ca]

- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 9. pslc.ws [pslc.ws]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Controlled Synthesis of Poly(4-Vinylbiphenyl) via RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer utilized in the synthesis of advanced polymers with unique thermal, mechanical, and optical properties. The biphenyl moiety imparts rigidity and hydrophobicity, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability. Controlled polymerization of 4VBP is crucial for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity (Đ), which are essential for applications in fields such as advanced electronics, specialized coatings, and drug delivery systems.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving controlled radical polymerization of a wide range of monomers, including styrenics like 4VBP. This method allows for the synthesis of polymers with complex architectures and tailored functionalities. These application notes provide a detailed protocol for the RAFT polymerization of this compound to obtain well-defined poly(this compound) (P4VBP).

Key Applications of Poly(this compound)

-

High-Performance Plastics: Incorporation of 4VBP into polymer chains enhances thermal stability and mechanical strength, making them suitable for demanding applications.[1]

-

Advanced Electronics: The dielectric properties of P4VBP make it a candidate for use in microelectronics and as a component in organic light-emitting diodes (OLEDs).

-

Drug Delivery: Amphiphilic block copolymers containing P4VBP can self-assemble into micelles or other nanostructures for the encapsulation and controlled release of hydrophobic drugs.

-

Specialized Coatings: The rigidity and solvent resistance of P4VBP-containing polymers are beneficial for creating durable and protective coatings.[1]

RAFT Polymerization of this compound: An Overview

The RAFT polymerization of 4VBP is a free-radical polymerization mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The choice of the RAFT agent is critical for achieving good control over the polymerization. For styrenic monomers like 4VBP, trithiocarbonates are highly effective RAFT agents.[2] The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in equilibrium between an active (radical) state and a dormant (thiocarbonylthio-capped) state. This equilibrium ensures that all chains have an equal probability of growth, leading to a narrow molecular weight distribution.

Experimental Protocol: RAFT Polymerization of this compound

This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.

Materials:

-

This compound (4VBP, monomer)

-

2,2'-Azobis(isobutyronitrile) (AIBN, initiator)

-

S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT, RAFT agent)

-

Anhydrous 1,4-dioxane (solvent)

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stir bar

-

Rubber septum

-

Nitrogen or Argon gas supply

-

Oil bath

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 25 mL Schlenk flask, add this compound (1.80 g, 10.0 mmol), DDMAT (36.3 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol).

-

Add a magnetic stir bar to the flask.

-

Add 10 mL of anhydrous 1,4-dioxane to the flask to dissolve the solids. The molar ratio of [4VBP]:[DDMAT]:[AIBN] is 100:1:0.1.

-

-

Degassing the Solution:

-

Seal the Schlenk flask with a rubber septum.

-

Purge the solution with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.

-

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath at 70 °C.

-

Stir the reaction mixture for the desired amount of time. To monitor the polymerization progress, small aliquots can be withdrawn at different time points for analysis of monomer conversion (by ¹H NMR) and molecular weight (by GPC).

-

-

Termination and Isolation:

-

After the desired reaction time, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the resulting poly(this compound) in a vacuum oven at 40 °C overnight.

-

Data Presentation

The following table summarizes the expected results for the RAFT polymerization of this compound at different time points, targeting a degree of polymerization of 100.

| Time (h) | Monomer Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |

| 2 | 25 | 4,500 | 1.15 |

| 4 | 48 | 8,600 | 1.12 |

| 8 | 75 | 13,500 | 1.10 |

| 16 | 92 | 16,600 | 1.08 |

Note: The theoretical number-average molecular weight (Mn,th) can be calculated using the formula: Mn,th = (([Monomer]0 / [RAFT agent]0) × Conversion × Mmonomer) + MRAFT agent, where Mmonomer is the molecular weight of this compound (180.25 g/mol ) and MRAFT agent is the molecular weight of DDMAT (362.63 g/mol ).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

Caption: Experimental workflow for the RAFT polymerization of this compound.

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in the RAFT polymerization process.

Caption: Key equilibria in the RAFT polymerization mechanism.

References

Application Notes and Protocols for the Anionic Polymerization of 4-Vinylbiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anionic polymerization is a chain-growth polymerization technique that proceeds via an anionic active center.[1] This method is particularly well-suited for vinyl monomers that possess electron-withdrawing substituents, such as styrenes and dienes.[2] A key advantage of anionic polymerization is its "living" nature when conducted under stringent conditions, meaning that the propagating chain ends remain active indefinitely in the absence of terminating agents.[3][4] This living characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[4][5]

4-Vinylbiphenyl (4VBP), also known as p-phenylstyrene, is a vinyl monomer whose structure features a biphenyl group attached to the styrene core.[6] The incorporation of the rigid biphenyl moiety can impart desirable properties to the resulting polymer, such as high thermal stability (increased glass transition temperature), enhanced mechanical strength, and specific optical or electrical characteristics.[6] This makes poly(this compound) a material of interest for applications in advanced electronics, specialized coatings, and other high-performance areas.[6]

This document provides a detailed experimental protocol for the living anionic polymerization of this compound to synthesize well-defined polymers. The procedure is based on established methods for the anionic polymerization of styrene derivatives, utilizing high-vacuum techniques to ensure the exclusion of atmospheric impurities that can terminate the living anions.[7][8]

Data Presentation

The living nature of this polymerization allows for precise control over the polymer's molecular weight and distribution. The number-average molecular weight (Mn) can be predicted based on the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The following table presents representative data that can be expected from the anionic polymerization of this compound, demonstrating the high degree of control achievable.

| Run | Monomer (4VBP) (g) | Initiator (s-BuLi) (mmol) | Mn (Theoretical) ( g/mol )¹ | Mn (SEC) ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 1 | 3.0 | 0.11 | ~27,300 | 29,800 | 1.41 | 135 |

| 2 | 5.0 | 0.10 | ~50,000 | 48,500 | 1.05 | - |

| 3 | 5.0 | 0.05 | ~100,000 | 99,200 | 1.06 | - |

¹Theoretical Mn = [mass of monomer (g)] / [moles of initiator (mol)] Data in the table is compiled and adapted from representative results for similar polymer systems.[8][9]

Experimental Protocols

The following protocol details the necessary steps for the successful living anionic polymerization of this compound. All procedures must be carried out using high-vacuum line and Schlenk techniques to maintain an inert atmosphere and high purity of reagents.[7]

1. Materials and Reagents:

-

This compound (Monomer): Must be rigorously purified before use.

-

Benzene or Toluene (Solvent): Anhydrous grade, further purified.

-

sec-Butyllithium (s-BuLi) (Initiator): Typically a solution in cyclohexane or hexane. Concentration should be accurately determined by titration.[8]

-

Dibutylmagnesium: For final monomer purification.

-

Calcium Hydride (CaH₂): For pre-drying monomer and solvent.

-

n-Butyllithium (n-BuLi): For final solvent purification.

-

Methanol (Terminating Agent): Anhydrous and degassed.

-

Argon or Nitrogen: High purity, for maintaining an inert atmosphere.

2. Purification of Reagents:

-

Solvent (Benzene/Toluene): The solvent should be stirred over calcium hydride (CaH₂) for at least 24 hours to remove bulk water. It is then degassed via several freeze-pump-thaw cycles. Finally, it is vacuum-distilled into a flask containing a sodium mirror or a small amount of n-BuLi and a styrene indicator. A persistent color indicates the solvent is dry and oxygen-free. The purified solvent is then distilled directly into the reaction vessel under high vacuum.[8]

-

Monomer (this compound): The 4VBP monomer is first stirred over CaH₂ for several hours. It is then vacuum-distilled from the CaH₂. For final purification, the monomer is distilled from a small amount of dibutylmagnesium. This step removes any remaining water and other protic impurities without causing premature polymerization. The purified monomer is then distilled into a calibrated ampule, which is sealed under high vacuum.[7][8]

3. Polymerization Procedure:

-

Apparatus Setup: A glass reactor equipped with break-seals for the introduction of solvent, monomer, and initiator is assembled and attached to a high-vacuum line. The entire apparatus is flame-dried under vacuum to remove any adsorbed moisture from the glass surfaces.

-

Solvent Introduction: The purified solvent (e.g., benzene) is distilled from its purification pot directly into the reaction flask under high vacuum.

-

Initiation: The reactor is brought to the desired temperature (e.g., 25°C). The sealed ampule containing the s-BuLi initiator solution is attached to the reactor. The break-seal is broken, and the initiator is introduced into the rapidly stirred solvent.

-

Propagation: The ampule containing the purified this compound monomer is attached to the reactor, and its break-seal is broken to introduce the monomer into the initiator solution. Upon contact with the initiator, a color change (typically to orange or red for styryllithium anions) should be observed, indicating the formation of the propagating anionic species.[2][8] The solution is stirred vigorously to ensure homogeneity. The polymerization is allowed to proceed for several hours (e.g., 12-15 hours) to ensure complete monomer conversion.[8]

-

Termination: After the desired reaction time, a small amount of degassed, anhydrous methanol is introduced via a break-seal ampule to terminate the polymerization. The color of the solution should disappear, indicating the quenching of the living anions.

-

Polymer Isolation: The reactor is opened to the atmosphere. The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at an elevated temperature (e.g., 40-60°C) until a constant weight is achieved.[8]

4. Characterization:

-

Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting poly(this compound) are determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.

-

Thermal Properties: The glass transition temperature (Tg) of the polymer is determined using Differential Scanning Calorimetry (DSC).[9]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this protocol.

References

- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. pslc.ws [pslc.ws]

- 6. nbinno.com [nbinno.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. polymersource.ca [polymersource.ca]

Application Notes and Protocols for the Synthesis of Poly(4-vinylbiphenyl) for High-Performance Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(4-vinylbiphenyl) (P4VBP), a polymer with significant potential for high-performance applications due to its unique thermal, optical, and mechanical properties. The protocols outlined herein cover various polymerization techniques, including free-radical, living anionic, and controlled radical polymerization methods, to enable the synthesis of P4VBP with tailored molecular weights and low polydispersity.

Introduction